REACTION_CXSMILES
|
[H-].[Na+].[C:3]1(=[O:13])[C:12]2[C:7](=[CH:8][N:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][NH:4]1.[CH3:14]N(C)C=O>>[CH3:14][N:4]1[CH:5]=[CH:6][C:7]2[C:12](=[CH:11][CH:10]=[N:9][CH:8]=2)[C:3]1=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
328 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(NC=CC2=CN=CC=C12)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
lodomethane (510 μl, 8.2 mmol) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between dichloromethane (50 ml) and water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2=CC=NC=C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |